N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide
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Overview
Description
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide is an organic compound characterized by the presence of a cyanophenyl group and an isopropylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting acetic anhydride with an appropriate amine under mild conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the acetamide backbone.
Attachment of the Isopropylphenoxy Group: The final step involves the etherification of the acetamide with 2-isopropylphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors can be employed.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization and chromatography are used to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated derivatives.
Reduction: The nitrile group in the cyanophenyl moiety can be reduced to an amine under hydrogenation conditions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products:
Hydroxylated Derivatives: Resulting from oxidation.
Amines: Resulting from the reduction of the nitrile group.
Substituted Phenoxy Derivatives: Resulting from electrophilic aromatic substitution.
Scientific Research Applications
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties.
Biological Studies: Its interactions with biological molecules can
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)16-8-3-4-9-17(16)22-12-18(21)20-15-7-5-6-14(10-15)11-19/h3-10,13H,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQXROJRYVBOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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